molecular formula C24H31N3O5S B2467534 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 872976-04-0

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2467534
CAS No.: 872976-04-0
M. Wt: 473.59
InChI Key: QXLQWFWVIUPOII-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a mesitylsulfonyl group, an oxazinan ring, and an oxalamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazinan ring through a cyclization reaction involving appropriate precursors. The mesitylsulfonyl group is then introduced via sulfonylation reactions, often using mesitylsulfonyl chloride as the sulfonylating agent. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalyl chloride and the appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives with different substituents on the oxazinan ring or mesitylsulfonyl group .

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The oxazinan ring and oxalamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide include other sulfonylated oxazinan derivatives and oxalamide-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the mesitylsulfonyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-17-14-18(2)22(19(3)15-17)33(30,31)27-12-7-13-32-21(27)16-26-24(29)23(28)25-11-10-20-8-5-4-6-9-20/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLQWFWVIUPOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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